Bis[4-(2-nitrophenoxy)phenyl]methanone
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Overview
Description
Bis[4-(2-nitrophenoxy)phenyl]methanone is an organic compound characterized by the presence of two nitrophenoxy groups attached to a central methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(2-nitrophenoxy)phenyl]methanone typically involves the reaction of 2-nitrophenol with 4-bromobenzophenone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the bromine atom from the benzophenone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(2-nitrophenoxy)phenyl]methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Bis[4-(2-aminophenoxy)phenyl]methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[4-(2-nitrophenoxy)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Bis[4-(2-nitrophenoxy)phenyl]methanone involves its interaction with molecular targets through its nitro and phenoxy groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxyphenyl)methanone
- Bis(4-(diethylamino)phenyl)methanone
- Bis(2-hydroxy-4-methoxyphenyl)methanone
Uniqueness
Bis[4-(2-nitrophenoxy)phenyl]methanone is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. The nitro groups can participate in redox reactions and form various derivatives, making this compound versatile for different applications .
Properties
Molecular Formula |
C25H16N2O7 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
bis[4-(2-nitrophenoxy)phenyl]methanone |
InChI |
InChI=1S/C25H16N2O7/c28-25(17-9-13-19(14-10-17)33-23-7-3-1-5-21(23)26(29)30)18-11-15-20(16-12-18)34-24-8-4-2-6-22(24)27(31)32/h1-16H |
InChI Key |
WWESLGXSZNDADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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